

synthesis and reactivity of 3-Bromo-2-chloro-5-nitropyridine

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Compound of Interest

Compound Name: 3-Bromo-2-chloro-5-nitropyridine

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An In-Depth Technical Guide to the Synthesis and Reactivity of **3-Bromo-2-chloro-5-nitropyridine**

Authored by: Gemini, Senior Application Scientist Abstract

3-Bromo-2-chloro-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of two distinct halogen atoms and a strongly electron-withdrawing nitro group on a pyridine scaffold imparts a versatile reactivity profile, making it a crucial building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed mechanistic insights into its reactivity, field-proven experimental protocols, and its applications in modern drug discovery and agrochemical development.

Introduction and Physicochemical Profile

3-Bromo-2-chloro-5-nitropyridine, identified by CAS Number 5470-17-7, is a specialized chemical intermediate that serves as a cornerstone in multi-step organic syntheses.^[1] The strategic placement of its functional groups—a chloro group at the C-2 position, a bromo group at C-3, and a nitro group at C-5—creates a molecule with multiple, distinct reaction sites. The electron-deficient nature of the pyridine ring, further amplified by the para-directing nitro group, makes the C-2 and C-6 positions highly susceptible to nucleophilic attack, while the carbon-halogen bonds provide handles for a variety of palladium-catalyzed cross-coupling reactions.

This combination of functionalities allows for sequential and regioselective modifications, a highly desirable trait for building molecular diversity in pharmaceutical and agrochemical research.[\[2\]](#)

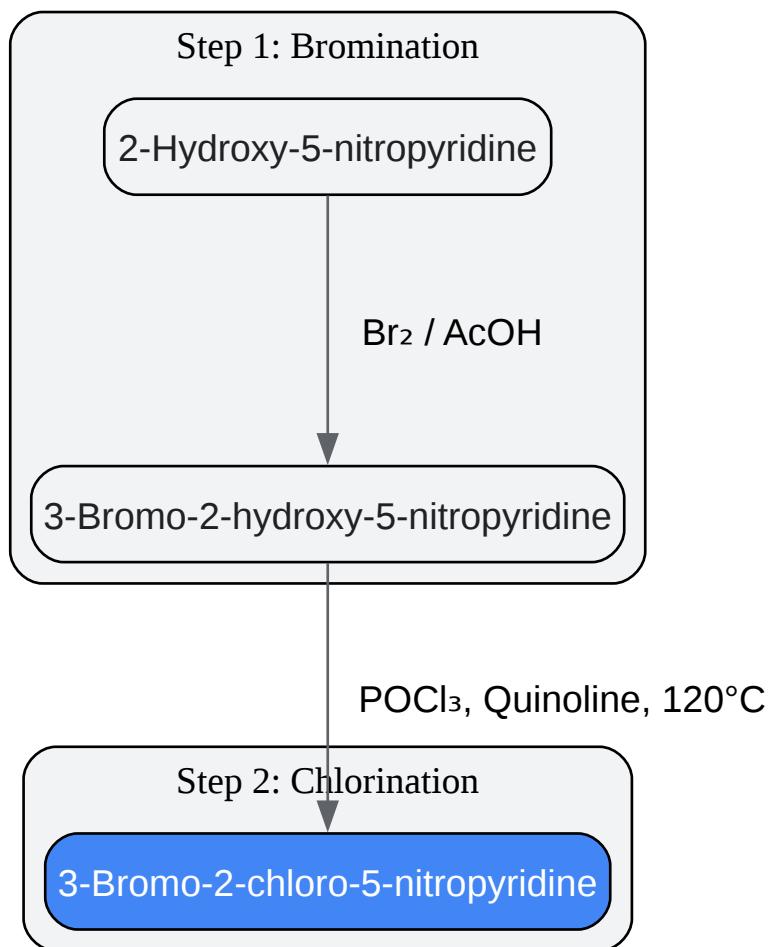
Table 1: Physicochemical Properties of **3-Bromo-2-chloro-5-nitropyridine**

Property	Value	Reference(s)
CAS Number	5470-17-7	[1] [3] [4]
Molecular Formula	C ₅ H ₂ BrClN ₂ O ₂	[1] [3]
Molecular Weight	237.44 g/mol	[3]
Appearance	White to yellow to brown solid	[1]
Melting Point	54-70 °C	[1]
Boiling Point	293.8 ± 35.0 °C at 760 mmHg	[1]
Density	~1.9 g/cm ³	[1]
IUPAC Name	3-bromo-2-chloro-5-nitropyridine	[3]

Synthesis of **3-Bromo-2-chloro-5-nitropyridine**

The most prevalent and high-yielding synthesis of **3-Bromo-2-chloro-5-nitropyridine** commences with a 2-hydroxypyridine precursor.[\[1\]](#) The process involves a two-step sequence: bromination followed by chlorination. This strategy is efficient because the hydroxyl group at the 2-position can be readily converted to a chloro group using standard chlorinating agents.

The overall synthetic transformation is outlined below:

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Caption: General synthetic route to **3-Bromo-2-chloro-5-nitropyridine**.

Detailed Experimental Protocol: Synthesis from 3-Bromo-2-hydroxy-5-nitropyridine

This protocol is adapted from established literature procedures and provides a robust method for the chlorination of the hydroxypyridine intermediate.[5][6]

Materials:

- 3-Bromo-2-hydroxy-5-nitropyridine (7.25 g, 33 mmol)
- Phosphorus oxychloride (POCl₃) (3 ml)

- Quinoline (2 ml, 16.5 mmol)
- Deionized water
- Ice

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-2-hydroxy-5-nitropyridine (7.25 g, 33 mmol) and quinoline (2 ml, 16.5 mmol).
- Cool the mixture in an ice bath to 0°C.
- Slowly add phosphorus oxychloride (3 ml) to the cooled mixture with continuous stirring.
 - Causality: POCl_3 is a powerful chlorinating agent that converts the hydroxyl group into a chlorophosphate ester, which is an excellent leaving group. The reaction is exothermic, necessitating addition at 0°C to control the reaction rate and prevent side reactions. Quinoline acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
- After the addition is complete, remove the ice bath and heat the reaction medium to 120°C for 2.5 hours.
- Cool the reaction mixture to room temperature.
- Carefully and slowly pour the cooled reaction mixture into 20 ml of ice-water to quench the excess POCl_3 . This step is highly exothermic and should be performed in a well-ventilated fume hood.
- A precipitate will form. Collect the solid by vacuum filtration.
- Wash the solid with cold water and dry it under a vacuum to yield the final product, **3-Bromo-2-chloro-5-nitropyridine**.

Expected Outcome: This procedure typically yields a brown solid with a high yield, often around 95% (approx. 7.5 g).[\[5\]](#)

Chemical Reactivity and Mechanistic Pathways

The reactivity of **3-Bromo-2-chloro-5-nitropyridine** is dominated by two primary modes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The reduction of the nitro group provides a third avenue for diversification.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient. This effect is significantly enhanced by the strong electron-withdrawing nitro group at the C-5 position, which activates the ortho (C-6) and para (C-2) positions towards nucleophilic attack.^[7] The chlorine atom at the C-2 position is thus highly labile and can be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Caption: Mechanism of Nucleophilic Aromatic Substitution at the C-2 position.

Regioselectivity: While both halogens can act as leaving groups, substitution overwhelmingly occurs at the C-2 position. This is due to two primary factors:

- Electronic Activation: The C-2 position is para to the activating nitro group and ortho to the ring nitrogen, both of which stabilize the negative charge in the intermediate Meisenheimer complex through resonance and induction.
- Leaving Group Ability: While bromine is generally a better leaving group than chlorine, the electronic activation at C-2 makes the C-Cl bond cleavage kinetically favored in SNAr reactions on this scaffold.

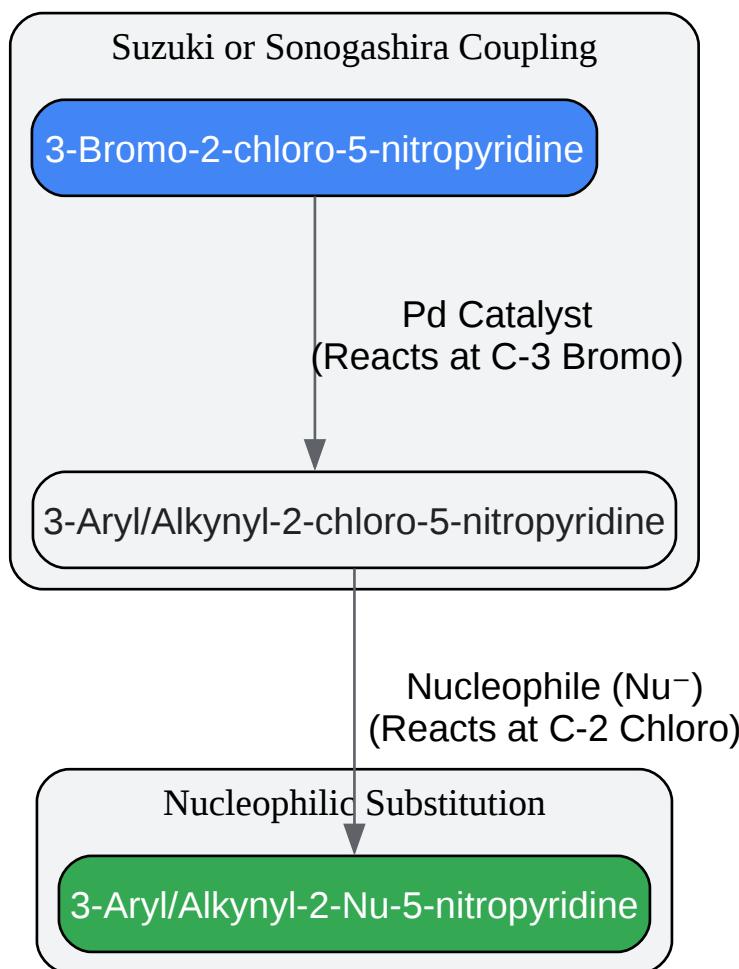
Palladium-Catalyzed Cross-Coupling Reactions

The C-Br and C-Cl bonds are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This allows for the introduction of aryl, alkyl, alkynyl, and other moieties.

Suzuki-Miyaura Coupling: This reaction couples the halo-pyridine with an organoboron species (e.g., a boronic acid) to form C-C bonds.^{[8][9]} It is widely used to synthesize biaryl compounds.
^{[10][11]}

Sonogashira Coupling: This reaction introduces an alkyne group by coupling the halo-pyridine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13][14]

Reactivity Hierarchy: In cross-coupling reactions, the reactivity of the halide leaving group is critical. The established order is I > Br > OTf > Cl.[15] Therefore, the C-3 bromine atom will react selectively over the C-2 chlorine atom under carefully controlled conditions. This differential reactivity is a powerful tool, enabling sequential, site-selective functionalization of the pyridine ring.



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Caption: A logical workflow for the sequential functionalization of the scaffold.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (NH_2) using standard reducing agents such as tin(II) chloride (SnCl_2), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$).^{[1][16]} This transformation is pivotal as it converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group. This new functionality opens pathways for further derivatization, such as amide bond formation, diazotization reactions, or its use as a directing group in subsequent electrophilic substitutions.

Applications in Research and Development

The synthetic versatility of **3-Bromo-2-chloro-5-nitropyridine** makes it a high-value intermediate in several industrial sectors.

- Pharmaceutical Development: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs).^[1] Its structure is incorporated into scaffolds for developing novel anti-cancer agents, antibiotics, and compounds targeting specific enzymes or receptors.^[2]
- Agrochemicals: The compound is used to synthesize advanced pesticides and herbicides, contributing to crop protection and improved agricultural yields.^[2]
- Material Science: Its unique electronic properties and potential for polymerization make it a valuable component in the creation of advanced materials, including specialized polymers and coatings.^[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Bromo-2-chloro-5-nitropyridine** is classified as a hazardous substance.

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement
GHS06 (Skull and Crossbones)	Danger	H301: Toxic if swallowed.[3]
GHS05 (Corrosion)	Danger	H318: Causes serious eye damage.[3]

Handling Precautions:

- Work in a well-ventilated chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a cool, dry, and tightly sealed container away from incompatible materials.

Conclusion

3-Bromo-2-chloro-5-nitropyridine is a quintessential example of a strategic molecular building block. Its synthesis is efficient and high-yielding, and its reactivity is well-defined and predictable. The presence of three distinct functional groups allows for a programmed, regioselective approach to synthesizing complex molecules through a combination of nucleophilic substitution, palladium-catalyzed cross-coupling, and functional group reduction. These attributes firmly establish its role as a valuable and indispensable intermediate for professionals in drug discovery, agrochemical synthesis, and materials science.

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